![molecular formula C20H13NO B11841232 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one CAS No. 120533-54-2](/img/structure/B11841232.png)
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles and (2-arylmethyl-2,3-dihydro-1H-inden-1-ylidene)dicyanomethanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction principles, often scaled up with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of organic electronic materials and fluorescent dyes.
Wirkmechanismus
The mechanism by which 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives can act as electron acceptors in organic electronic applications, facilitating charge transfer processes. In biological systems, it may interact with cellular enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares the indeno-pyridine core but lacks the phenylethanone moiety.
Indenopyridone NSC 314622: Known for its anticancer properties and structural similarity.
Indenopyrazoles and Indenopyridazines: These compounds exhibit inhibitory activity against various biological targets.
Uniqueness
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an indeno-pyridine core with a phenylethanone group makes it a versatile compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
120533-54-2 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-indeno[1,2-b]pyridin-5-ylidene-1-phenylethanone |
InChI |
InChI=1S/C20H13NO/c22-19(14-7-2-1-3-8-14)13-18-15-9-4-5-10-16(15)20-17(18)11-6-12-21-20/h1-13H |
InChI-Schlüssel |
ZINVONCILMQITJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)
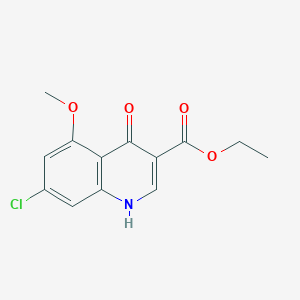
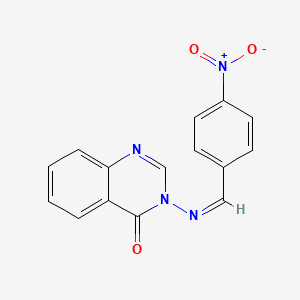
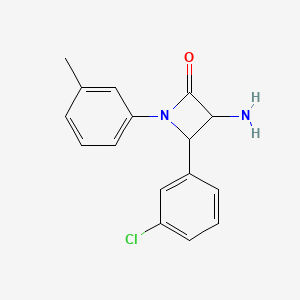
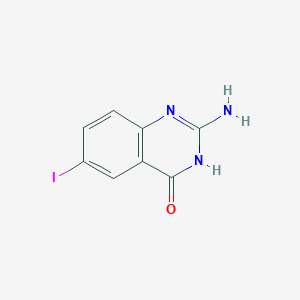
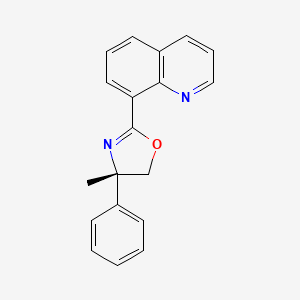
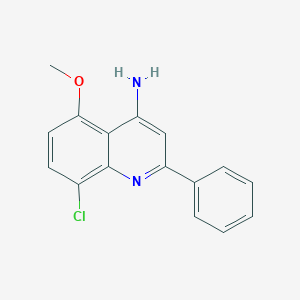
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)



![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
